Galbinic acid

Vue d'ensemble

Description

L’acide galbanique est une coumarine sesquiterpénique biologiquement active dérivée de diverses espèces du genre Ferula, en particulier Ferula assa-foetida. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antivirales, anticoagulantes et anti-inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de l’acide galbanique implique généralement l’installation de groupes méthyle et ester en position C9 de la R-pulégone par formation d’énolate . Le processus comprend plusieurs étapes, telles que la cyclisation et l’estérification, pour obtenir le produit final.

Méthodes de production industrielle : La production industrielle de l’acide galbanique utilise souvent l’extraction de sources naturelles, en particulier des racines des espèces de Ferula. Le processus d’extraction implique une extraction par solvant suivie de techniques de purification telles que la chromatographie pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L’acide galbanique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de formes réduites de l’acide galbanique.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Hydrure de lithium et d’aluminium.

Substitution : Réactifs nucléophiles comme le méthylate de sodium.

Principaux produits :

Applications De Recherche Scientifique

Antimicrobial Activity

Galbinic acid has demonstrated notable antimicrobial properties against several Gram-positive bacteria. Research indicates its effectiveness against:

- Bacillus cereus

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing natural antimicrobial agents for food preservation and medical uses, particularly in combating antibiotic-resistant strains of bacteria .

Pharmaceutical Applications

Due to its antimicrobial properties, this compound may be utilized in the formulation of pharmaceutical products aimed at treating infections caused by resistant bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further studies in drug development.

Case Study: Antimicrobial Efficacy

A study assessing the efficacy of this compound against various microbial strains found that it effectively inhibited the growth of Bacillus species at specific concentrations, indicating its potential as a natural preservative in food products and as a therapeutic agent in clinical settings .

Environmental Applications

This compound’s role extends beyond medicinal uses; it is also being explored for environmental applications. Its extraction from lichen species can contribute to sustainable practices in bioremediation and ecological monitoring.

Sustainable Extraction Techniques

Recent research has focused on sustainable methods for extracting this compound from lichen sources like Usnea cornuta. These methods utilize green solvents to minimize environmental impact while maximizing yield, thereby promoting ecological sustainability .

Antioxidant Properties

Emerging studies suggest that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This aspect opens avenues for its use in dietary supplements and functional foods aimed at enhancing health and preventing chronic diseases.

Potential in Agricultural Applications

The antimicrobial properties of this compound may also be harnessed in agriculture as a natural fungicide or pesticide. Its effectiveness against plant pathogens could lead to reduced reliance on synthetic chemicals, promoting organic farming practices.

Summary Table: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Natural preservative, therapeutic agent |

| Pharmaceutical Uses | Development of new antibiotic formulations | Combat antibiotic resistance |

| Environmental Applications | Sustainable extraction methods | Bioremediation, ecological monitoring |

| Antioxidant Properties | Prevention of oxidative stress | Health supplements, functional foods |

| Agricultural Uses | Natural fungicide/pesticide | Reduced reliance on synthetic chemicals |

Mécanisme D'action

Le mécanisme d’action de l’acide galbanique implique plusieurs voies :

Comparaison Avec Des Composés Similaires

L’acide galbanique est unique parmi les coumarines sesquiterpéniques en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :

Umbelliprenine : Une autre coumarine sesquiterpénique ayant des propriétés anticancéreuses.

Farnesiferol C : Connu pour ses activités anti-inflammatoires et anticancéreuses.

Karatavicinol : Présente des propriétés anti-ulcéreuses et anticancéreuses .

En comparaison, l’acide galbanique se distingue par ses puissants effets anti-angiogéniques et anti-prolifératifs, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

Galbinic acid, a secondary metabolite isolated from various lichen species, particularly from the genus Usnea, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, leishmanicidal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (α-Acetylsalazinic acid) is classified as a depside, characterized by its unique chemical structure derived from lichen metabolites. Its molecular formula is C₁₈H₁₄O₇, and it exhibits notable solubility in organic solvents, which facilitates its extraction from lichen sources.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity against Gram-positive bacteria. A comparative study highlighted the effectiveness of this compound alongside other lichen acids, revealing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Enterococcus faecalis | 64 µg/mL |

Leishmanicidal Activity

Recent studies have investigated the leishmanicidal properties of this compound. In vitro assays demonstrated that this compound exhibits leishmanicidal activity against Leishmania species, with varying degrees of cytotoxicity observed in mammalian cells.

Case Study: Leishmanicidal Activity

In a controlled study involving several lichen-derived compounds, this compound was isolated and tested for its efficacy against Leishmania braziliensis. The results indicated a significant reduction in parasite viability at concentrations above 50 µg/mL, although cytotoxic effects on host cells were also noted at higher concentrations.

Cytotoxicity Profile

While this compound shows promising biological activity, it is essential to evaluate its cytotoxic effects. In vitro studies have demonstrated that at elevated concentrations, this compound can exhibit cytotoxicity towards human cell lines.

Table 2: Cytotoxicity of this compound

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. Further research is needed to clarify these mechanisms and explore potential therapeutic applications.

Propriétés

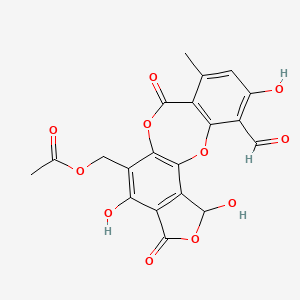

IUPAC Name |

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXDYQQUZKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is galbinic acid and where is it found?

A1: this compound (also known as α-acetylsalazinic acid) is a depsidone, a class of compounds found in lichens. It has been isolated from various lichen species, including Usnea undulata [], Usnea subfloridana [], and Parmotrema gardneri [], among others.

Q2: What biological activities have been attributed to this compound?

A2: this compound, along with other depsidones, has demonstrated promising in vitro activities:

- Antibacterial Activity: Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [, ].

- Anti-inflammatory Activity: this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory processes [].

- Anti-gout Potential: This compound also shows inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout [].

- Leishmanicidal Activity: Research suggests potential for this compound in treating leishmaniasis, a neglected tropical disease [].

Q3: What analytical techniques are used to identify and quantify this compound in lichen extracts?

A3: Several methods are employed for this compound analysis:

- Thin-layer chromatography (TLC) is used for initial detection and separation of lichen compounds, including this compound [, ].

- TLC-bioautography combines TLC separation with biological assays to directly identify bioactive compounds like this compound on the TLC plates [].

- High-performance liquid chromatography (HPLC) provides more precise quantification of this compound and other lichen substances in complex mixtures [, ].

- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/ESI/MS/MS) allows for the identification and quantification of this compound and other compounds, even in low concentrations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.